molecular formula C11H8N2O B1441076 6-Furan-3-YL-1H-indazole CAS No. 885271-98-7

6-Furan-3-YL-1H-indazole

Cat. No.: B1441076
CAS No.: 885271-98-7
M. Wt: 184.19 g/mol
InChI Key: MWAVNERLYUXBFE-UHFFFAOYSA-N
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Description

6-Furan-3-YL-1H-indazole is a heterocyclic compound that combines the structural features of furan and indazole. It has the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol

Chemical Reactions Analysis

Types of Reactions

6-Furan-3-YL-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both furan and indazole rings, which confer distinct chemical and biological properties.

Biological Activity

6-Furan-3-YL-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features both indazole and furan moieties, with the molecular formula C11H8N2OC_{11}H_8N_2O and a molecular weight of 184.19 g/mol. The positioning of the furan ring at the third position relative to the indazole core enhances its electronic properties, which are crucial for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, primarily through the inhibition of tubulin polymerization. This mechanism is vital for cell division, making it a promising candidate for cancer therapy. In vitro studies have demonstrated its efficacy against various cancer cell lines, including HepG-2 (hepatoma) and Caco-2 (colon cancer) cells.

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of this compound on HepG-2 and Caco-2 cell lines. The compound exhibited low IC50 values (approximately 5.9μg/mL5.9\,\mu g/mL), indicating potent antitumor activity while maintaining selectivity towards tumor cells compared to normal human cells (HFB-4) with IC50 values ranging from 55.655.6 to 153.7μg/mL153.7\,\mu g/mL .
  • Cell Cycle Arrest :
    Further investigations into the mechanism revealed that treatment with this compound induced cell cycle arrest in both G0/G1 and G2/M phases. This was evidenced by an increase in sub-G1 population, suggesting apoptosis as a pathway for its anticancer effects .

The biological activity of this compound can be attributed to several key mechanisms:

  • Tubulin Inhibition : By inhibiting tubulin polymerization, the compound disrupts microtubule dynamics essential for mitosis.
  • Apoptotic Pathways : Induction of apoptosis has been observed, characterized by nuclear condensation and cell shrinkage in treated cancer cells .

Comparative Analysis with Related Compounds

The unique structural features of this compound can be contrasted with other indazole derivatives to highlight its specific biological activities:

Compound NameStructure FeaturesBiological Activity
5-Furan-2-YL-1H-indazoleSimilar indazole core; different furan positionAnticancer activity
4-Methyl-1H-indazoleMethyl substitution on indazoleNeuroprotective effects
6-(Trifluoromethyl)-1H-indazoleFluorinated variantAntimicrobial properties

The distinct positioning of the furan ring contributes to enhanced reactivity and interaction with biological targets compared to these derivatives.

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and antimicrobial activities. These pharmacological effects are likely due to its ability to interact with various biomolecules, although further research is necessary to elucidate these pathways comprehensively .

Properties

IUPAC Name

6-(furan-3-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-9-6-12-13-11(9)5-8(1)10-3-4-14-7-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAVNERLYUXBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=COC=C3)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696282
Record name 6-(Furan-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-98-7
Record name 6-(Furan-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885271-98-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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